molecular formula C12H13NOS B1396623 2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole CAS No. 100192-04-9

2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole

Cat. No. B1396623
Key on ui cas rn: 100192-04-9
M. Wt: 219.3 g/mol
InChI Key: RQFPULGUVLBQRK-UHFFFAOYSA-N
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Patent
US05051437

Procedure details

To a stirred mixture of 65.1 g (4-methoxy)thiobenzamide and 156 ml ethanol was added dropwise 50.1 g 3-chloro-2-butanone, and the reaction mixture was heated at reflux for 3 hours. An additional 6.1 g 2-chloro-3-butanone was added and heating was continued for an additional hour. The reaction mixture was cooled, 300 ml ether added, and the solid which precipitated was collected and dried to give 74.5 g 2-(4-methoxyphenyl)-4,5-dimethylthiazole in the form of its hydrochloride monohydrate, m.p. 166°-170° C.
Quantity
65.1 g
Type
reactant
Reaction Step One
Quantity
156 mL
Type
reactant
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.C(O)C.Cl[CH:16]([CH3:20])[C:17](=O)[CH3:18]>CCOCC>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[S:8][C:16]([CH3:20])=[C:17]([CH3:18])[N:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
65.1 g
Type
reactant
Smiles
COC1=CC=C(C(=S)N)C=C1
Name
Quantity
156 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
50.1 g
Type
reactant
Smiles
ClC(C(C)=O)C
Step Three
Name
Quantity
6.1 g
Type
reactant
Smiles
ClC(C)C(C)=O
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solid which precipitated
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC(=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 74.5 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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